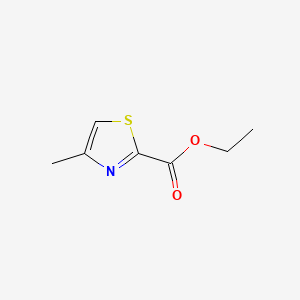







|
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[S:7][CH:8]=[C:9]([CH3:11])[N:10]=1)=[O:5])[CH3:2].C1C(=O)N([Br:19])C(=O)C1>C(#N)C>[CH2:1]([O:3][C:4]([C:6]1[S:7][C:8]([Br:19])=[C:9]([CH3:11])[N:10]=1)=[O:5])[CH3:2]
|


|
Name
|
|
|
Quantity
|
171 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(=O)C=1SC=C(N1)C
|
|
Name
|
|
|
Quantity
|
180 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1CC(=O)N(C1=O)Br
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
|
Name
|
|
|
Quantity
|
180 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1CC(=O)N(C1=O)Br
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture is stirred at rt for 2 hr
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
After stirring at rt for 3 hr
|
|
Duration
|
3 h
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent is removed
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting residue is purified by PTLC
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |